

Nitroxyl (HNO) Redox Chemistry in Biological Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nitroxyl

Cat. No.: B088944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged from relative obscurity to become a molecule of significant interest in the fields of chemistry, biology, and pharmacology. Initially considered as a mere redox counterpart to the well-established signaling molecule NO, extensive research has unveiled that HNO possesses a unique chemical reactivity and distinct pharmacological profile. This has profound implications for its role in biological systems and its potential as a therapeutic agent, particularly in the context of cardiovascular diseases like heart failure.

This technical guide provides a comprehensive overview of the core aspects of **nitroxyl** redox chemistry in biological systems. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental chemistry of HNO and its translation into physiological and pathophysiological contexts. The guide covers the generation of **nitroxyl**, its key reactions with biological molecules, and its involvement in cellular signaling pathways. Quantitative data are presented in structured tables for easy comparison, and detailed experimental protocols for studying HNO are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions of this fascinating reactive nitrogen species.

Generation of Nitroxyl in Biological Systems

The transient nature of **nitroxyl** necessitates its generation in situ for study. This can be achieved through both endogenous pathways and the use of exogenous donor compounds.

Endogenous Production

While the endogenous formation of HNO in mammals is still a subject of ongoing investigation, several potential pathways have been proposed:

- **Nitric Oxide Synthase (NOS):** Under specific conditions, such as altered substrate or cofactor availability, nitric oxide synthase may be capable of producing HNO from L-arginine.
- **Reaction of NO with Reductants:** The one-electron reduction of NO can theoretically yield HNO, although the reduction potential is unfavorable under typical physiological conditions.
- **Oxidation of Hydroxylamine:** The oxidation of hydroxylamine (NH₂OH) by heme proteins in the presence of hydrogen peroxide has been shown to generate HNO.

Exogenous Donors

The majority of our understanding of HNO biology comes from the use of donor compounds that release **nitroxyl** under physiological conditions. The choice of donor is critical for experimental design, as they differ in their release kinetics, byproducts, and mechanisms of decomposition.

Donor Compound	Common Name	Mechanism of HNO Release	Release Kinetics (at 37°C, pH 7.4)	Byproducts
Na ₂ N ₂ O ₃	Angeli's Salt	Spontaneous, proton-dependent decomposition	t _{1/2} ≈ 2.3 min	Nitrite (NO ₂ ⁻)
C ₆ H ₅ SO ₂ NHOH	Piloty's Acid	Base-catalyzed		

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